Cas no 1261578-32-8 (2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)

2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine is a pyridine derivative featuring a hydroxyl group and a trifluoromethyl substituent. Its unique structure endows it with potent biological activity, making it a valuable compound in medicinal chemistry research. This compound exhibits high selectivity and specificity, offering potential applications in drug discovery and as a research tool for exploring molecular interactions.
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine structure
1261578-32-8 structure
Product name:2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine
CAS No:1261578-32-8
MF:C13H10F3NO
Molecular Weight:253.2198138237
CID:4920440

2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine
    • インチ: 1S/C13H10F3NO/c1-8-5-6-17-12(18)11(8)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3,(H,17,18)
    • InChIKey: XSGWBZWPESEWMN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1C(NC=CC=1C)=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 409
  • トポロジー分子極性表面積: 29.1
  • XLogP3: 2.6

2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A024001641-250mg
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine
1261578-32-8 97%
250mg
$659.60 2023-09-03
Alichem
A024001641-500mg
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine
1261578-32-8 97%
500mg
$940.80 2023-09-03
Alichem
A024001641-1g
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine
1261578-32-8 97%
1g
$1831.20 2023-09-03

2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine 関連文献

2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridineに関する追加情報

Introduction to 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 1261578-32-8)

2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With the CAS number 1261578-32-8, this compound represents a fascinating molecule that combines a pyridine core with functional groups that make it a promising candidate for further investigation. The presence of a hydroxyl group, a methyl group, and a trifluoromethyl-substituted phenyl ring contributes to its distinct chemical behavior and reactivity, which are critical factors in its exploration for various scientific and industrial purposes.

The compound's structure is characterized by a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom is essential for the compound's interaction with biological systems, as pyridine derivatives are known to exhibit a wide range of biological activities. The hydroxyl group at the 2-position and the methyl group at the 4-position further modify the electronic and steric properties of the molecule, influencing its solubility, stability, and reactivity. Additionally, the presence of a trifluoromethyl group on the phenyl ring at the 3-position introduces electron-withdrawing effects, which can enhance the compound's binding affinity to biological targets.

In recent years, there has been growing interest in 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine due to its potential role in drug discovery and development. The compound's structural features make it a versatile scaffold for designing molecules with specific pharmacological properties. For instance, pyridine derivatives have been widely studied for their antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.

One of the most compelling aspects of 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine is its potential as an intermediate in synthesizing more complex pharmaceutical agents. Researchers have explored its use in developing novel inhibitors targeting enzymes involved in disease pathways. For example, studies have shown that pyridine-based compounds can interact with enzymes such as kinases and proteases, which are often overexpressed in cancer cells. The hydroxyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological applications.

The trifluoromethyl-substituted phenyl ring adds an additional layer of complexity to the compound's behavior. This group not only influences the electronic properties of the molecule but also enhances its lipophilicity, which can be crucial for drug delivery systems. Lipophilic compounds tend to cross cell membranes more easily, improving their bioavailability and therapeutic efficacy. Moreover, the presence of multiple substituents allows for diverse chemical modifications, enabling researchers to optimize the compound's pharmacokinetic profile.

Recent advancements in computational chemistry have also contributed to the study of 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and mode of action, guiding experimental design and optimizing drug candidates more efficiently. By leveraging computational tools alongside traditional synthetic methods, scientists can accelerate the discovery process and identify promising leads for further development.

The pharmaceutical industry has taken note of these findings and is actively investigating 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine as a building block for new therapies. Several companies have initiated programs to explore its potential in treating various diseases, including neurodegenerative disorders and chronic inflammatory conditions. The compound's ability to modulate enzyme activity and interact with biological pathways makes it an attractive candidate for developing small-molecule drugs that can address unmet medical needs.

In addition to its pharmaceutical applications, 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine has shown promise in material science research. Its unique structural features make it suitable for developing advanced materials with tailored properties. For instance, researchers have explored its use in creating organic semiconductors and liquid crystals due to its ability to form stable π-stacking interactions with other molecules. These interactions are crucial for designing materials with specific electronic and optical characteristics.

The synthesis of 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine presents both challenges and opportunities for chemists. While there are established methods for constructing pyridine derivatives, introducing multiple functional groups while maintaining high yield and purity requires careful optimization. Recent publications have described novel synthetic routes that improve efficiency and scalability, making it more feasible to produce this compound on an industrial scale.

Environmental considerations also play a role in the development of new chemical entities like 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine. Researchers are increasingly focused on designing molecules that are environmentally friendly throughout their lifecycle—from synthesis to disposal. This includes minimizing waste generation during production processes and ensuring that any byproducts are safely managed. By adopting green chemistry principles, scientists can develop innovative solutions that align with sustainability goals while maintaining high performance standards.

The future prospects of 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine are bright, with ongoing research uncovering new applications across multiple disciplines. As our understanding of molecular interactions deepens and synthetic techniques evolve, this compound will likely continue to play a significant role in advancing scientific knowledge and technological innovation.

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